molecular formula C9H19NO2 B8656047 Propan-2-yl (2S)-2-amino-4-methylpentanoate

Propan-2-yl (2S)-2-amino-4-methylpentanoate

Cat. No.: B8656047
M. Wt: 173.25 g/mol
InChI Key: KDESEECZHLTGMH-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl (2S)-2-amino-4-methylpentanoate is a derivative of the essential amino acid L-leucine. This compound is formed by esterifying the carboxyl group of L-leucine with isopropanol. It is often used in various scientific and industrial applications due to its unique properties, including its ability to enhance the solubility and bioavailability of certain drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-leucine isopropyl ester typically involves the esterification of L-leucine with isopropanol in the presence of an acid catalyst. One common method is to react L-leucine with isopropanol and a strong acid such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods

In an industrial setting, the production of L-leucine isopropyl ester may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes as catalysts can also be employed to achieve high selectivity and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

L-leucine isopropyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

L-leucine isopropyl ester exerts its effects primarily through its interaction with cellular transporters and signaling pathways. It is taken up by cells via the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the cell. Once inside, it can activate the mTORC1 signaling pathway, which is involved in regulating cell growth, metabolism, and survival . The esterification of L-leucine enhances its solubility and bioavailability, making it more effective in various applications .

Comparison with Similar Compounds

Similar Compounds

  • L-valine isopropyl ester
  • L-isoleucine isopropyl ester
  • L-leucine ethyl ester

Comparison

L-leucine isopropyl ester is unique in its ability to activate the mTORC1 signaling pathway more effectively than some of its analogs. This is due to its specific structural features, such as the presence of the isopropyl group, which enhances its interaction with cellular transporters and signaling molecules . Additionally, its esterification with isopropanol provides better solubility and bioavailability compared to other esters .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

propan-2-yl (2S)-2-amino-4-methylpentanoate

InChI

InChI=1S/C9H19NO2/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8H,5,10H2,1-4H3/t8-/m0/s1

InChI Key

KDESEECZHLTGMH-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)OC(C)C)N

Origin of Product

United States

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